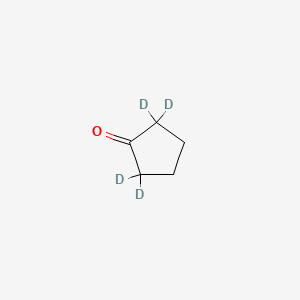

Cyclopentanone-2,2,5,5-d4

Description

Contextualizing Deuterated Compounds in Organic and Physical Chemistry

Deuterated compounds are organic molecules where one or more hydrogen atoms have been substituted with deuterium (B1214612). cymitquimica.combusinessresearchinsights.com This substitution imparts unique physical and chemical properties to the molecule due to the mass difference between hydrogen and deuterium; deuterium contains both a proton and a neutron in its nucleus, making it heavier than hydrogen, which has only a proton. businessresearchinsights.comchinesechemsoc.org

In organic and physical chemistry, this isotopic difference is leveraged to gain deeper insights into molecular structure, reaction mechanisms, and the dynamics of chemical processes. iitk.ac.in The use of deuterated compounds can lead to improved clarity in analytical techniques and provide unique information that is otherwise difficult to obtain. cymitquimica.com

The Significance of Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction. numberanalytics.com By replacing a specific atom with its isotope, researchers can follow its path and determine which bonds are formed or broken during the reaction process. numberanalytics.comnumberanalytics.com This provides direct evidence for a proposed reaction mechanism. numberanalytics.com

Deuterium labeling is particularly significant for several reasons:

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. chinesechemsoc.org Consequently, reactions that involve the breaking of a C-D bond are often slower than those involving a C-H bond. This phenomenon, known as the kinetic isotope effect, is a critical tool for identifying the rate-determining step of a reaction. smolecule.comsymeres.com By comparing the reaction rates of a deuterated compound with its non-deuterated counterpart, chemists can deduce whether the C-H bond is broken in the slowest step of the reaction. smolecule.com

Spectroscopic Simplification: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the signals from deuterium atoms are observed in a different region of the spectrum than hydrogen atoms. businessresearchinsights.com This simplifies complex spectra by removing overlapping signals, allowing for a clearer interpretation of the molecular structure and dynamics. smolecule.com

Tracing Metabolic Pathways: In biochemistry, deuterium-labeled compounds are used to trace the metabolic fate of molecules within biological systems, providing insights into metabolic pathways and drug interactions. smolecule.comsymeres.comsimsonpharma.com

Overview of Key Research Domains Utilizing Cyclopentanone-2,2,5,5-d4

This compound is utilized in a variety of specialized research areas due to the strategic placement of its deuterium atoms.

Key Research Applications of this compound:

| Research Domain | Specific Application |

| Mechanistic Studies | Investigating kinetic isotope effects in reactions involving the cleavage of C-H bonds at the alpha-position to a carbonyl group. smolecule.com |

| Spectroscopy | Serving as a reference compound in vibrational spectroscopy (Infrared and Raman) to aid in the assignment of spectral bands. cdnsciencepub.comresearchgate.net |

| Photochemistry | Studying the mechanisms of photochemical reactions, such as photolysis, by examining the influence of isotopic substitution on reaction pathways. |

| Mass Spectrometry | Used as an internal standard for quantitative analysis due to its distinct mass-to-charge ratio. smolecule.com |

| Materials Science | Employed in studies related to the development of catalysts, for instance, in the conversion of biomass-derived molecules. |

Detailed research has employed this compound to understand fundamental chemical processes. For instance, vibrational analysis studies have utilized this compound, along with other deuterated isotopomers of cyclopentanone (B42830), to perform normal co-ordinate analysis and refine force field constants. cdnsciencepub.comresearchgate.net These studies provide a detailed understanding of the molecule's vibrational modes. In other research, the electron spin resonance (ESR) spectra of gamma-irradiated this compound were analyzed to understand the resulting radical species. kisti.re.kr Furthermore, its use in photolysis studies helps to elucidate the complex interplay between excited states and energy dissipation pathways in photochemical reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetradeuteriocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTOWKSIORTVQH-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C1=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583872 | |

| Record name | (2,2,5,5-~2~H_4_)Cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3997-89-5 | |

| Record name | (2,2,5,5-~2~H_4_)Cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3997-89-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Analysis of Cyclopentanone 2,2,5,5 D4

Vibrational Spectroscopic Applications

The study of the vibrational spectra of deuterated molecules, such as Cyclopentanone-2,2,5,5-d4, provides invaluable information about their molecular structure and bonding. By comparing the spectra of the deuterated compound with its non-deuterated counterpart, researchers can assign vibrational modes with greater confidence and probe the subtle effects of isotopic substitution.

Infrared Spectroscopic Analysis of Deuterium-Induced Band Shifts

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups and understanding the vibrational modes of a molecule. In this compound, the replacement of hydrogen atoms with deuterium (B1214612) at the α-positions to the carbonyl group leads to predictable shifts in the IR absorption bands.

The most significant changes are observed in the C-H stretching and bending regions. The C-D stretching vibrations occur at lower frequencies (around 2100-2260 cm⁻¹) compared to C-H stretching vibrations (typically 2850-3000 cm⁻¹) due to the heavier mass of deuterium. This isotopic shift allows for the clear identification of vibrations associated with the deuterated positions.

One notable application of deuteration in the IR analysis of cyclopentanone (B42830) is the clarification of the carbonyl (C=O) stretching region. In non-deuterated cyclopentanone, the C=O stretching band often appears as a doublet, which has been attributed to Fermi resonance between the fundamental C=O stretching vibration and an overtone or combination band of another vibration. rsc.org In this compound, the absence of the lower-frequency component of this doublet provides strong evidence for this Fermi resonance coupling, as the deuteration shifts the interacting band and removes the resonance condition. rsc.org

A comparative study of the infrared spectra of cyclopentanone and its α,α,α′,α′-d4 isotopologue has been instrumental in the assignment of the 36 normal modes of vibration. researchgate.netcdnsciencepub.com The observed frequency shifts upon deuteration are critical for validating theoretical models of the molecule's vibrational behavior.

| Vibrational Mode | Cyclopentanone (cm⁻¹) | This compound (cm⁻¹) |

| C=O Stretch | ~1748 | ~1743 |

| CH₂ Stretch | ~2965 | - |

| CD₂ Stretch | - | ~2220 |

| CH₂ Bend | ~1460 | - |

| CD₂ Bend | - | ~1050 |

Note: The table above provides approximate frequencies to illustrate the effect of deuteration. Precise values can vary based on the physical state (liquid, gas, solution) and experimental conditions.

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy, which is complementary to IR spectroscopy, provides further insights into the vibrational modes of this compound. Raman spectra are particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in IR spectra.

The Raman spectra of this compound, when compared to those of the parent compound and other deuterated isotopologues, have been crucial for a comprehensive vibrational analysis. researchgate.netcdnsciencepub.com These studies have allowed for the detailed assignment of the molecule's 36 normal vibrations, based on a twisted C₂ conformation. researchgate.netcdnsciencepub.com The data obtained from both IR and Raman spectroscopy of the different isotopic species provide a rich dataset for refining force field calculations. researchgate.net

Normal Coordinate Analysis and Force Field Refinement for Deuterated Species

Normal coordinate analysis (NCA) is a computational method used to calculate the vibrational frequencies and modes of a molecule. The accuracy of NCA is highly dependent on the quality of the force field, which describes the potential energy of the molecule as a function of its atomic coordinates.

The experimental vibrational frequencies obtained from the IR and Raman spectra of this compound, along with other isotopologues like β,β,β′,β′-d4-cyclopentanone and d8-cyclopentanone, have provided a large set of data (144 frequencies) for the refinement of a selective valence force field. researchgate.netcdnsciencepub.com This force field, initially based on parameters transferred from cyclohexanone (B45756), was refined using the isotopic frequency data to better represent the vibrational dynamics of the cyclopentanone ring system. researchgate.net The refined force field, consisting of both diagonal and off-diagonal force constants, allows for the computation of the 36 normal vibrations and the detailed analysis of the potential energy distribution for each mode. researchgate.netcdnsciencepub.com This process helps in categorizing the vibrations as group frequencies, zone frequencies, or delocalized frequencies. researchgate.netcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both proton (¹H) and deuterium (²H) NMR are employed for complementary purposes.

Proton (¹H) NMR Spectroscopy for Residual Protium Detection

In an ideally synthesized and purified sample of this compound, the ¹H NMR spectrum would be expected to show a signal only for the protons at the β-positions (positions 3 and 4). The signals from the α-protons (positions 2 and 5) would be absent due to their replacement with deuterium.

However, in practice, ¹H NMR is a sensitive tool for detecting any residual, non-deuterated cyclopentanone or partially deuterated species. The presence of small signals in the region corresponding to the α-protons can be used to quantify the level of isotopic enrichment and the purity of the deuterated compound. The simplification of the spectrum due to deuteration at the α-positions makes the signals of the β-protons easier to analyze. smolecule.com

Deuterium (²H) NMR Spectroscopy for Deuterium Site Confirmation and Purity

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei in the molecule. For this compound, the ²H NMR spectrum provides definitive confirmation that the deuterium atoms are located at the intended 2 and 5 positions. The chemical shift of the deuterium signal will be very similar to the chemical shift of the protons they replaced in the ¹H NMR spectrum.

Carbon-13 (¹³C) NMR Spectroscopy for Isotopic Perturbations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for probing the electronic environment of carbon atoms within a molecule. wikipedia.orglibretexts.org In this compound, the substitution of hydrogen with deuterium at the α-positions to the carbonyl group induces noticeable changes in the ¹³C NMR spectrum, known as isotopic perturbations or deuterium isotope effects (DIE). nih.govrsc.org

These effects are primarily of vibrational origin, arising from the different zero-point vibrational energies of C-H versus C-D bonds. researchgate.net The shorter, stronger C-D bond compared to the C-H bond leads to a slight upfield shift (to lower ppm values) in the resonance of the directly deuterated carbons (C2 and C5). nih.govrsc.org This upfield shift is a characteristic feature of the deuterium isotope effect on the directly attached carbon.

Furthermore, long-range isotopic perturbations can be observed on other carbon atoms in the molecule, although to a lesser extent. nih.govdeepdyve.com The chemical shifts of the β-carbons (C3 and C4) and even the carbonyl carbon (C1) are affected by the deuterium substitution at the α-positions. nih.govrsc.org The magnitude and direction of these long-range shifts provide valuable information about the transmission of electronic effects through the molecular framework. rsc.org Studies on related ketones have shown that the deuterium substitution can influence carbon chemical shifts up to four bonds away. nih.gov The chemical shifts in ¹³C NMR are influenced by factors like electronegativity of neighboring atoms and sp² hybridization, which causes a significant downfield shift for carbonyl carbons. libretexts.orglibretexts.org

Table 1: Predicted ¹³C NMR Chemical Shifts and Isotope Effects for this compound

| Carbon Atom | Typical Chemical Shift (ppm) for Cyclopentanone chemicalbook.com | Expected Isotope Shift (Δδ ppm) in this compound |

|---|---|---|

| C1 (C=O) | ~220 | Small upfield shift |

| C2, C5 (α-CD₂) | ~38 | Significant upfield shift |

Mass Spectrometric Applications for Isotopic Composition

Mass spectrometry is an indispensable technique for confirming the isotopic labeling and assessing the purity of this compound.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. ntu.edu.sg For this compound, HRMS is crucial for confirming the incorporation of four deuterium atoms.

The non-deuterated cyclopentanone (C₅H₈O) has a nominal mass of 84 Da and an exact monoisotopic mass of approximately 84.0575 u. ntu.edu.sgnih.gov In contrast, this compound (C₅H₄D₄O) has a nominal mass of 88 Da. smolecule.com HRMS can precisely measure the monoisotopic mass of the deuterated compound, which is calculated to be approximately 88.0826 u. nih.gov This accurate mass measurement definitively distinguishes the deuterated compound from its unlabeled counterpart and from any potential impurities with the same nominal mass. ntu.edu.sg

Table 2: Theoretical Mass Data for Cyclopentanone and its d4-Isotopologue

| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (u) |

|---|---|---|---|

| Cyclopentanone | C₅H₈O | 84 | 84.057514874 nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. restek.com This technique is ideal for assessing the chemical and isotopic purity of volatile compounds like this compound.

In a typical GC-MS analysis, a sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. restek.com The resulting mass spectrum provides a fingerprint for each component.

For this compound, GC-MS analysis can confirm the presence of a single major peak at the expected retention time, indicating high chemical purity. cdnsciencepub.com The mass spectrum of this peak will show a molecular ion (M⁺) at m/z 88. nih.gov By examining the relative intensities of ions at m/z 84, 85, 86, 87, and 88, the isotopic distribution can be determined, confirming the high incorporation of deuterium (typically >98 atom % D). cdnsciencepub.comsigmaaldrich.comsigmaaldrich.com Common fragments in the mass spectrum of this compound include ions at m/z 56 and 30. nih.gov

Table 3: Key GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Ion (M⁺) | m/z 88 nih.gov |

| Isotopic Purity | >98 atom % D sigmaaldrich.comsigmaaldrich.com |

High-Resolution Mass Spectrometry for Accurate Isotopic Mass Determination

Microwave Spectroscopy for Conformational and Rotational Dynamics

Microwave spectroscopy probes the rotational energy levels of molecules in the gas phase with exceptionally high resolution. wesleyan.edu It is a powerful method for determining precise molecular structures, conformations, and the dynamics of weakly bound complexes. researchgate.net

Cyclopentanone is known to have a non-planar, twisted C₂ conformation in its ground state. cdnsciencepub.comaip.org Microwave spectroscopy allows for the precise determination of the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule. nist.gov By studying various isotopologues, including deuterated species like this compound and ¹³C-substituted versions, a detailed and accurate molecular structure can be derived. aip.orgresearchgate.net

The substitution of atoms changes the mass distribution and thus the moments of inertia, leading to shifts in the rotational transition frequencies. aanda.org Analysis of the rotational spectra of multiple isotopologues provides sufficient data to solve for the atomic coordinates, yielding a precise three-dimensional structure of the molecule. amazonaws.com For example, studies on cyclopentanone and its 2-d-cyclopentanone isotopologue have provided detailed insights into the ring-puckering potential. aip.org

Table 4: Representative Rotational Constants for Cyclopentanone Isotopologues (in MHz)

| Isotopologue | A | B | C |

|---|---|---|---|

| Cyclopentanone (Normal) | 6621 | 3351.54 | 2410.40 aip.org |

| 2-d-Cyclopentanone (conformer 1) | 6309 | 3322.55 | 2382.82 aip.org |

In a supersonic jet expansion, weakly bound van der Waals complexes can be formed between a molecule like cyclopentanone and a rare gas atom such as Argon (Ar) or Neon (Ne). wesleyan.eduslideplayer.com Microwave spectroscopy is an ideal tool for studying the structure and dynamics of these fragile complexes. researchgate.net

By analyzing the rotational spectrum of the complex (e.g., Ar-Cyclopentanone), the distance and orientation of the rare gas atom relative to the cyclopentanone molecule can be determined with high precision. researchgate.netnih.gov The study of complexes involving deuterated isotopologues like this compound can provide more refined structural information. The rare gas atom acts as a probe of the molecule's external shape and electrostatic potential. Research has shown that for the Ar-cyclopentanone complex, the argon atom is located in van der Waals contact with the carbonyl α-carbon. researchgate.netnih.gov

Table 5: Rotational Constants for Van der Waals Complexes of Cyclopentanone (in MHz)

| Complex | A | B | C |

|---|---|---|---|

| Argon-Cyclopentanone | 2611.6688 | 1112.30298 | 971.31969 researchgate.netnih.gov |

Investigations into Reaction Mechanisms and Kinetics Using Cyclopentanone 2,2,5,5 D4

Elucidating Kinetic Isotope Effects (KIE)

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH). For deuterium (B1214612) labeling, this is kH/kD. libretexts.org The magnitude of the KIE can help distinguish between different mechanistic pathways.

Primary kinetic isotope effects occur when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For Cyclopentanone-2,2,5,5-d4, a primary KIE would be observed in reactions where the abstraction of a deuteron (B1233211) from an α-carbon is the rate-limiting event.

A classic example of such a reaction is the acid-catalyzed halogenation of ketones. The mechanism involves a rate-determining enolization, where a proton (or deuteron) is removed from the α-carbon. cdnsciencepub.com In the hydrogen chloride-catalyzed chlorination of cyclohexanone (B45756) in carbon tetrachloride, for instance, the rate-determining step is the deprotonation of the oxygen-protonated ketone by a base (another ketone molecule). cdnsciencepub.com

For this compound, the analogous reaction would proceed as follows:

Rapid, reversible protonation of the carbonyl oxygen by an acid catalyst.

Slow, rate-determining removal of a deuteron (D+) from the C2 or C5 position by a base to form an enol intermediate.

Rapid reaction of the enol with a halogen (e.g., Cl2) to yield the α-haloketone.

Because the C-D bond is broken in the slow step, a significant primary KIE (typically kH/kD > 2) is expected. The heavier mass of deuterium results in a lower zero-point energy for the C-D bond compared to the C-H bond, leading to a higher activation energy and a slower rate for the deuterated compound. princeton.edu Observing a large primary KIE in such a reaction provides strong evidence that α-C-H/C-D bond cleavage is indeed the rate-limiting step. princeton.edu

Secondary kinetic isotope effects (SKIEs) are observed when the isotopically substituted bond is not broken or formed during the rate-determining step. wikipedia.org Despite this, the presence of the isotope influences the reaction rate. These effects are typically smaller than primary KIEs but are highly informative for elucidating reaction mechanisms. wikipedia.orgdalalinstitute.com For this compound, the deuterium atoms are at the α-carbons, making it ideal for studying α-secondary KIEs in reactions at the carbonyl carbon.

These effects primarily arise from changes in the vibrational frequencies of the C-D bonds as the hybridization of the adjacent carbonyl carbon changes between the ground state and the transition state. princeton.edu

sp2 to sp3 Rehybridization: In reactions like nucleophilic addition to the carbonyl group (e.g., reduction, Grignard addition, cyanohydrin formation), the carbonyl carbon changes from sp2 hybridization in the reactant to sp3 hybridization in the transition state. This change leads to a stiffening of the α-C-H/C-D out-of-plane bending vibrations. This results in an inverse isotope effect (kH/kD < 1), typically in the range of 0.8 to 0.9. wikipedia.orgprinceton.edu

sp3 to sp2 Rehybridization: In reactions where an sp3 hybridized α-carbon in the reactant or intermediate becomes sp2 in the transition state (e.g., SN1 reactions with a leaving group at the α-position), the C-H/C-D bending modes become less constrained. This leads to a normal isotope effect (kH/kD > 1), often between 1.1 and 1.2. wikipedia.orgprinceton.edu

A study on the thermal isomerization of 2,2,5,5-d4-bicyclo[4.2.0]oct-7-ene, a compound derived from cyclopentanone (B42830), provides an example of a measured secondary isotope effect. The reaction to form 1,3-cyclooctadiene (B162279) at 250 °C showed a kH/kD(d4) of 1.17, which corresponds to an effect of 1.04 per deuterium atom. iitd.ac.in This small, normal secondary effect was crucial in ruling out a mechanism involving a rate-determining wikipedia.orgic.ac.uk hydrogen shift (which would have produced a large primary KIE) and supporting a direct disrotatory ring-opening mechanism. iitd.ac.in

The origins of secondary KIEs are multifaceted, with both steric and electronic factors playing a role.

Steric Isotope Effects: The C-D bond is slightly shorter than the C-H bond due to its lower zero-point energy. This can lead to small steric differences. In a crowded transition state, substituting a larger hydrogen atom with a slightly smaller deuterium atom can relieve some steric strain, accelerating the reaction and contributing to a normal KIE. Conversely, if the transition state is less crowded than the ground state, an inverse effect might be observed.

Hyperconjugative Isotope Effects: Hyperconjugation involves the donation of electron density from a σ-bond (like an α-C-H or α-C-D bond) into an adjacent empty or partially filled p-orbital. libretexts.org This effect is significant in stabilizing transition states with developing positive charge, such as in carbocation formation. Because the C-D bond is stronger and has a lower zero-point energy, it is a less effective electron donor than a C-H bond. princeton.edu Consequently, the transition state is less stabilized by a C-D bond compared to a C-H bond, leading to a slower reaction for the deuterated compound and a normal KIE (kH/kD > 1). princeton.edu These effects are typically in the range of kH/kD ≈ 1.1–1.2 and are crucial for interpreting SKIEs in reactions involving carbocationic intermediates. acs.org

The solvent can significantly influence the magnitude of kinetic isotope effects. libretexts.org Changes in solvent can alter the structure of the transition state and the solvation of both the reactants and the transition state, thereby affecting the vibrational frequencies that govern the KIE. nih.govchemrxiv.org

For reactions involving this compound, the solvent can impact the KIE in several ways:

Transition State Solvation: A more polar or strongly hydrogen-bonding solvent might stabilize a polar transition state differently than a nonpolar solvent. This differential solvation can alter the geometry of the transition state and, consequently, the vibrational frequencies of the α-C-D bonds, leading to a change in the observed SKIE.

Reactant Solvation: The degree of solvation of the carbonyl group in the ground state can vary with the solvent. This can influence the energy difference between the ground state and the transition state, thereby modulating the KIE.

Direct Participation: In some cases, the solvent acts as a reactant, such as in hydrolysis or solvolysis reactions. When using deuterated solvents like D2O, a solvent isotope effect (SIE) is observed, which can be combined with substrate KIEs (from using this compound) to gain more detailed mechanistic insight. nih.gov For example, studies on enzyme-catalyzed reactions have shown that the primary deuterium KIE can decrease in D2O, providing information about the coupling of proton transfers in the mechanism. nih.gov

Isotope effects are not limited to reaction rates; they also manifest in chemical equilibria. An equilibrium isotope effect (EIE) reflects the effect of isotopic substitution on the equilibrium constant of a reaction. Ketal formation is a reversible reaction involving the nucleophilic addition of an alcohol to a ketone, followed by dehydration.

| Reaction Type | Hybridization Change at Carbonyl Carbon | Typical kH/kD Range | Interpretation |

|---|---|---|---|

| Nucleophilic Addition (e.g., Reduction, Ketal Formation) | sp² → sp³ | 0.8 - 0.9 | Inverse Isotope Effect wikipedia.orgprinceton.edu |

| SN1-type reaction at α-carbon | sp³ → sp² | 1.1 - 1.2 | Normal Isotope Effect wikipedia.orgprinceton.edu |

| Hyperconjugative Stabilization of Adjacent Cation | No change (sp²) | 1.1 - 1.2 | Normal Isotope Effect princeton.edu |

Several experimental techniques are employed to measure kinetic isotope effects, each with its own advantages and limitations.

Contributions of Steric and Hyperconjugative Factors to Secondary KIEs

Isotope Effects in Ketal Formation Equilibria

Mechanistic Studies of Deuterium Exchange Reactions

Deuterium exchange reactions are fundamental processes used to understand the reactivity of hydrogens at positions alpha to a carbonyl group. This compound is central to investigating the pathways of this exchange under various catalytic conditions.

The hydrogens on the carbons adjacent to the carbonyl group of a ketone are acidic and can be exchanged for deuterium in the presence of an acid catalyst and a deuterium source, such as heavy water (D₂O). libretexts.orglibretexts.org The mechanism for this exchange is understood to proceed through an enol intermediate. libretexts.org

The generally accepted mechanism involves three key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation (or deuteration) of the carbonyl oxygen by an acid catalyst (like D₃O⁺), making the ketone more reactive. libretexts.org

Enol Formation: A base (which can be a water molecule or another ketone molecule) removes a proton from the α-carbon. researchgate.net This is typically the slow, rate-determining step of the reaction. libretexts.org This step results in the formation of a nucleophilic enol intermediate. libretexts.org

Keto Tautomer Reformation: The enol tautomer is then reprotonated (or in this context, deuterated) on the α-carbon to reform the keto form, resulting in the deuterium-exchanged product. libretexts.org

Kinetic investigations provide strong evidence for this pathway. Studies have shown that the rate of acid-catalyzed halogenation of ketones is identical to the rate of acid-catalyzed deuterium exchange. libretexts.orglibretexts.org This indicates that both reactions share a common, slow rate-determining step, which is the formation of the enol intermediate. libretexts.org The reaction rate is first-order with respect to the ketone and the acid catalyst but is independent of the halogen or deuterium concentration, further supporting that the enol formation is the rate-limiting event. libretexts.org

In the context of chlorination of cyclopentanone in carbon tetrachloride catalyzed by hydrogen chloride, the reaction is autocatalytic because HCl is also a product. researchgate.net The kinetic data strongly suggest a mechanism where the oxygen-protonated ketone is deprotonated at the α-carbon in the rate-determining step, which is catalyzed by other ketone molecules acting as a base, to form the enol intermediate that is subsequently chlorinated. researchgate.net A similar pathway governs the deuterium exchange process.

The reactions of cyclopentanone with hydrogen or deuterium in the presence of metal catalysts are complex, involving both addition to the carbonyl group (hydrogenation) and exchange of α-hydrogens. osti.gov Studies using evaporated metal films have provided detailed kinetic data and mechanistic insights. osti.govresearchgate.net

On various metal surfaces, cyclopentanone undergoes two primary reduction reactions:

Hydrogenation: Addition of hydrogen across the C=O bond to form cyclopentanol (B49286). researchgate.net

Hydrogenolysis: Cleavage of the C-O bond and subsequent reduction to form cyclopentane (B165970) and cyclopentene. osti.gov

The relative rates of these processes are highly dependent on the metal catalyst used. For instance, at low temperatures, hydrogenation to cyclopentanol is the major reaction on rhodium, nickel, and tungsten films. researchgate.net On platinum and palladium, hydrogenation is comparable in rate to hydrogenolysis, which produces cyclopentane. researchgate.net

When deuterium is used instead of hydrogen, extensive exchange reactions occur simultaneously with the reduction reactions. osti.gov The deuterium atoms can exchange with the hydrogen atoms at the α-positions of the cyclopentanone ring. This isotopic labeling allows for a deeper understanding of the adsorbed intermediates on the metal surface. The mechanism is believed to involve the dissociative adsorption of both the ketone and deuterium onto the catalyst surface, followed by a series of addition and elimination steps that lead to both reduction and H/D exchange. masterorganicchemistry.com

More recent studies on related systems, such as the conversion of furfural (B47365) to cyclopentanone using bimetallic catalysts, have employed isotopic labeling with deuterium oxide (D₂O) to trace the reaction pathways. nih.gov These experiments confirmed that water can act as both a reaction medium and a source of hydrogen (or deuterium) for hydrogenation and rearrangement steps, highlighting the complex role of the solvent and catalyst in these transformations. nih.gov

| Metal Catalyst | Primary Reduction Product(s) | Relative Activity for C-O Bond Fission | Activation Energy for Cyclopentanol Formation (kcal/mol) |

| Platinum (Pt) | Cyclopentanol, Cyclopentane | High | 8.8 |

| Palladium (Pd) | Cyclopentanol, Cyclopentane | High | 9.8 |

| Rhodium (Rh) | Cyclopentanol | Moderate | 6.5 |

| Tungsten (W) | Cyclopentanol | Low | 7.9 |

| Nickel (Ni) | Cyclopentanol | Low | 10.5 |

Table 1: Summary of Catalytic Reduction of Cyclopentanone on Various Metal Films. Data compiled from research on the kinetics and mechanisms of hydrogenation and deuterium exchange on evaporated metal surfaces. osti.govresearchgate.net

Acid-Catalyzed Alpha-Deuteration Pathways

Photochemical Reaction Mechanisms

Photochemistry involves chemical reactions initiated by the absorption of light. msu.edu The use of this compound has been instrumental in unraveling the complex mechanisms of cyclic ketone photolysis. researchgate.netcdnsciencepub.com

The vapor-phase photolysis of cyclopentanone, upon absorption of ultraviolet light, yields several products, primarily carbon monoxide, ethylene (B1197577), cyclobutane (B1203170), and 4-pentenal. cdnsciencepub.com The reaction is believed to proceed via a Norrish Type I cleavage, where the initial photochemical step is the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group, forming a tetramethylene diradical. msu.educdnsciencepub.com

Studies comparing the photolysis of normal cyclopentanone with this compound have provided crucial evidence for the proposed intermediates and pathways. researchgate.netcdnsciencepub.com The distribution of products is highly dependent on both the wavelength of the light used and the pressure of the system. cdnsciencepub.com The deuterated compound allows for the tracing of the atoms from the reactant to the final products. cdnsciencepub.com

The analysis of the deuterated products formed during the photolysis of this compound confirms the formation of key intermediates. The initially formed acyl-tetramethylene-d4 diradical can undergo several competing reactions: decarbonylation to form a tetramethylene-1,1,4,4-d4 diradical, or ring closure to reform the starting ketone.

The tetramethylene-d4 diradical can then either:

Ring-close to form cyclobutane-1,1,3,3-d4.

Disproportionate to form ethylene-1,1-d2 (B1606656) (C₂H₂D₂).

Crucially, at low pressures and with higher energy photons (shorter wavelengths), the formation of C₂D₄ (ethylene-d4) and C₂H₄ (ethylene) is observed in addition to the expected C₂H₂D₂. researchgate.netcdnsciencepub.com This observation provides strong evidence that the ring-closure of the diradical first forms a vibrationally "hot" or excited cyclobutane molecule. cdnsciencepub.com At high pressures, this excited cyclobutane is collisionally deactivated to its stable ground state. However, at low pressures, it possesses enough internal energy to decompose further, breaking into two ethylene molecules. The scrambling of deuterium to form C₂D₄ and C₂H₄ confirms the decomposition of the cyclobutane-d4 intermediate. cdnsciencepub.com

| Condition | Wavelength (nm) | Pressure (Torr) | Key Products from this compound | Mechanistic Implication |

| High Pressure | 254 | 11.2 | Primarily C₂H₂D₂ | Formation of tetramethylene diradical followed by disproportionation. cdnsciencepub.com |

| Low Pressure | 254 | 0.65 - 1.3 | C₂H₂D₂, C₂D₄, C₂H₄ | Formation of a vibrationally excited cyclobutane intermediate that decomposes at low pressure. cdnsciencepub.com |

| High Pressure | 313 | > 11 | Only C₂H₂D₂ | At lower energy, the intermediate cyclobutane is not sufficiently excited to decompose, even at lower pressures. cdnsciencepub.com |

Table 2: Product distribution from the photolysis of this compound under different conditions, confirming the role of an excited cyclobutane intermediate. researchgate.netcdnsciencepub.comcdnsciencepub.com

Photolysis Studies of this compound

Oxidation and Combustion Reaction Pathways

Cyclopentanone is considered a promising biofuel, and understanding its oxidation and combustion chemistry is crucial for developing accurate kinetic models. acs.orgnih.gov While direct studies on the combustion of this compound are less common, the principles of kinetic isotope effects and tracer studies are central to validating the proposed reaction pathways.

The low-temperature oxidation of cyclopentanone is initiated by the abstraction of a hydrogen atom from the ring by radicals like OH, forming a cyclopentanone radical. researchgate.net Theoretical calculations and experimental studies indicate that H-atom abstraction occurs predominantly from the β-carbon position rather than the α-carbon position. researchgate.netosti.gov

The resulting fuel radical (R•) reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical is a key intermediate that can undergo several reactions:

Isomerization: An internal H-atom shift (intra-H migration) to form a hydroperoxyalkyl radical (•QOOH). acs.orgnih.gov The energy barriers for these shifts are critical, with 1,5-H shifts through a six-membered ring transition state being generally favored. acs.orgnih.gov

HO₂ Elimination: The ROO• radical can eliminate a hydroperoxyl radical (HO₂•), a chain-terminating step. researchgate.net

Studies on cyclopentanone oxidation have shown that the dominant product channel at low temperatures (550-700 K) is the HO₂ elimination, which yields the conjugated molecule 2-cyclopentenone. acs.orgresearchgate.net The formation of cyclic ethers, which are markers for the chain-propagating •QOOH pathway, are only minor products. researchgate.net This suggests that the low-temperature combustion of cyclopentanone has low reactivity due to the prominence of chain-terminating pathways. researchgate.net

The use of deuterated analogues like this compound would be critical in confirming these mechanisms. For example, a significant kinetic isotope effect would be expected for the initial H-abstraction step if it occurs at the α-position. The lack of a large KIE would support abstraction at the β- or γ-positions. Analogous studies on the oxidation of deuterated diethyl ketone have successfully been used to distinguish between different H-migration pathways in the resulting peroxy radicals. sandia.gov

Low-Temperature Oxidation Mechanisms of Cyclic Ketones

The study of low-temperature oxidation of cyclic ketones is crucial for understanding combustion processes and atmospheric chemistry. This compound serves as a key substrate in these investigations, helping to unravel the initial steps of oxidation. The low-temperature oxidation of cyclopentanone is initiated by the abstraction of a hydrogen atom, forming a cyclopentanonyl radical. Due to the presence of the carbonyl group, the hydrogen atoms on the α-carbons (C2 and C5) and β-carbons (C3 and C4) have different chemical environments. Theoretical studies on non-deuterated cyclopentanone have shown that H-atom abstraction by radicals such as OH is dominant at the β-position. researchgate.net However, for radicals like HO₂, abstraction from the α-position becomes more competitive. researchgate.net

In the context of this compound, the substitution of hydrogen with deuterium at the α-positions significantly impacts the rate of H-atom (or in this case, D-atom) abstraction. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a primary kinetic isotope effect (KIE) where the rate of C-D bond cleavage is slower than C-H bond cleavage. This allows researchers to distinguish between reaction pathways involving α-hydrogen abstraction versus β-hydrogen abstraction.

Experimental and theoretical studies on the low-temperature oxidation of cyclopentanone (CPO) in a flow reactor between 500 and 800 K have identified several key products, including 2-cyclopentenone, cyclic ethers, and ketohydroperoxides (KHP). nih.gov The formation of these products is a direct consequence of the initial radical formation and subsequent reactions with molecular oxygen. While direct experimental data on the low-temperature oxidation of this compound is limited, the established mechanisms for cyclopentanone provide a robust framework for understanding the expected behavior of its deuterated counterpart. The use of the deuterated species would be expected to suppress pathways initiated by α-deuterium abstraction, thereby enhancing the relative importance of pathways initiated at the β-position.

Table 1: Calculated Energy Barriers for H-Abstraction from Cyclopentanone by Various Radicals

| Abstracting Radical | Position of H-atom | Energy Barrier (kcal/mol) |

| OH | α-CH₂ | 1.4 |

| OH | β-CH₂ | -1.9 |

| HO₂ | α-CH₂ | 16.5 |

| HO₂ | β-CH₂ | 15.3 |

| CH₃ | α-CH₂ | 10.1 |

| CH₃ | β-CH₂ | 9.0 |

This table is generated based on theoretical calculations for non-deuterated cyclopentanone and is intended to illustrate the relative reactivity of different positions. The energy barriers for α-position abstraction in this compound would be expected to be higher due to the kinetic isotope effect.

Characterization of Radical Formation and Elimination Pathways (e.g., HO₂ elimination)

The use of this compound is particularly insightful for studying this HO₂ elimination pathway. The abstraction of a deuterium atom from the α-position of the deuterated cyclopentanone would lead to a 2-oxo-3,3,4,4-d₄-cyclopentyl radical. The subsequent addition of O₂ and elimination of DO₂ would be subject to a secondary KIE. More significantly, by comparing the product distribution from the oxidation of cyclopentanone and this compound, the relative importance of α- and β-radical formation can be quantitatively assessed.

Theoretical calculations on cyclopentanone have shown that the carbonyl group promotes the HO₂-elimination pathway. acs.org The formation of 2-cyclopentenone from the α-peroxy radical is a key chain propagation step in the low-temperature oxidation of cyclopentanone. Other competing pathways for the peroxy radical include intramolecular H-atom migration (isomerization) to form a hydroperoxyalkyl radical (•QOOH), which can then undergo further reactions, including a second O₂ addition to form ketohydroperoxides (KHPs). nih.gov The isotopic labeling in this compound would influence the rates of these isomerization reactions if they involve the transfer of a deuterium atom.

Table 2: Key Reaction Pathways in the Low-Temperature Oxidation of Cyclopentanone Radicals

| Reactant | Reaction | Product(s) | Significance |

| α-cyclopentanonyl + O₂ | Addition | α-cyclopentanonylperoxy radical | Formation of peroxy radical |

| α-cyclopentanonylperoxy radical | HO₂ Elimination | 2-cyclopentenone + HO₂ | Dominant chain propagation |

| α-cyclopentanonylperoxy radical | Isomerization | α-hydroperoxyalkyl radical (•QOOH) | Leads to chain branching |

| •QOOH + O₂ | Second O₂ Addition | Ketohydroperoxide (KHP) | Important intermediate |

This table outlines the principal reaction steps following radical formation in non-deuterated cyclopentanone. For this compound, the rates of reactions involving deuterium transfer would be altered.

Pressure-Dependent Kinetic Calculations for Oxidation Processes

The rates of many elementary reactions in gas-phase combustion and atmospheric chemistry are dependent on both temperature and pressure. This is particularly true for association reactions and unimolecular decomposition reactions. The oxidation of cyclopentanone involves several such reactions, including the initial association of the cyclopentanonyl radical with O₂ and the subsequent unimolecular reactions of the resulting peroxy radical.

Theoretical studies employing master equation (ME) analysis have been conducted to determine the temperature- and pressure-dependent kinetics of the low-temperature oxidation reactions of the oxocyclopentyl radical with O₂. nih.gov These calculations provide rate constants for the various reaction channels as a function of pressure. For the reaction of the α-cyclopentanonyl radical with O₂, the main products are the stabilized α-cyclopentanonylperoxy radical and the HO₂ elimination products (2-cyclopentenone + HO₂). The branching ratio between these channels is pressure-dependent, with the formation of the stabilized adduct being favored at higher pressures.

Table 3: Calculated Pressure-Dependent Rate Constants for the Reaction of α-Cyclopentanonyl Radical + O₂ at 600 K

| Pressure (atm) | k (α-ROO•) (s⁻¹) | k (2-cyclopentenone + HO₂) (s⁻¹) |

| 0.01 | 1.2 x 10⁷ | 3.1 x 10⁶ |

| 0.1 | 1.1 x 10⁸ | 3.1 x 10⁶ |

| 1 | 7.9 x 10⁸ | 3.1 x 10⁶ |

| 10 | 3.2 x 10⁹ | 3.1 x 10⁶ |

| 100 | 5.8 x 10⁹ | 3.1 x 10⁶ |

This table presents theoretical data for non-deuterated cyclopentanone to illustrate the pressure dependence of the reaction pathways. It is expected that the rate constants for this compound would differ due to isotopic effects.

Advanced Applications of Cyclopentanone 2,2,5,5 D4 in Chemical Research

Utilization as an Internal Standard in Quantitative Analytical Methodologies

The primary utility of Cyclopentanone-2,2,5,5-d4 in analytical chemistry stems from its properties as a stable isotope-labeled internal standard. Its chemical behavior is nearly identical to its non-deuterated counterpart, cyclopentanone (B42830), but it is readily distinguishable by its higher mass.

Application in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that relies on altering the isotopic composition of the target analyte in a sample. This compound is an ideal internal standard for the IDMS analysis of cyclopentanone. A known quantity of the deuterated standard is added to a sample containing an unknown quantity of the natural, non-deuterated cyclopentanone.

The distinct mass of this compound (M+4 compared to the parent compound) allows a mass spectrometer to measure the ratio of the two compounds simultaneously. capes.gov.br Because the standard and the analyte are chemically identical, any sample loss during preparation or analysis affects both compounds equally, preserving their ratio. This ensures that the final calculated concentration of the analyte is highly accurate and independent of sample recovery variations.

Enhancing Accuracy and Precision in Chromatographic Analysis of Complex Samples

In chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), instrument response can fluctuate over time, leading to inaccuracies. This compound helps to correct for these variations, particularly in the analysis of complex biological matrices like plasma. researchgate.net

It can be included in a mixture of stable isotope standards that are added to samples before analysis. researchgate.net By monitoring the signal of this compound, which co-elutes with the analyte of interest, analysts can normalize the data. This process corrects for instrument drift and matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal. A patent for a method to normalize chemical profiles in biological samples specifically lists this compound as a component of an isotopic standard mix used for this purpose. researchgate.net This normalization significantly improves the accuracy, precision, and run-to-run reproducibility of the analytical method.

Probing Stereochemistry and Tautomerism

The deuterium (B1214612) labels in this compound also make it a powerful probe for studying molecular structure and dynamic processes.

Studies on Keto-Enol Tautomerism Dynamics and Equilibrium

Keto-enol tautomerism is a fundamental equilibrium in which a ketone reversibly converts to its enol form. The process involves the removal of a proton (or deuteron) from a carbon atom alpha to the carbonyl group. The rate of this process can be studied by monitoring the exchange of the alpha-deuterons in this compound with protons from a solvent, a reaction known as dedeuteration.

Research has shown that this dedeuteration can be catalyzed. Studies have employed bifunctional catalysts, such as certain chiral diamines, to facilitate the reaction. researchgate.netacs.org These catalysts can form an iminium ion intermediate with the cyclopentanone, after which an internal basic group on the catalyst removes a deuteron (B1233211). researchgate.net

Notably, these studies have revealed high degrees of stereoselectivity. Using a chiral catalyst, researchers have demonstrated that the removal of deuterons can be highly specific, proceeding at different rates for different stereochemical positions. acs.orgresearchgate.net This application of this compound provides deep mechanistic insights into the dynamics and stereoelectronic control of enolization reactions. acs.org

Further research has focused on the conformational properties of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy studies have been used to analyze its structure, concluding that the molecule predominantly adopts a half-chair conformation. researchgate.net This structural information is critical for interpreting the results of stereoselective reactions.

Computational and Theoretical Investigations Supporting Experimental Findings

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations have proven to be invaluable tools for elucidating the molecular structure and energetics of Cyclopentanone-2,2,5,5-d4, providing theoretical support for experimental observations. These computational methods allow for a detailed exploration of the molecule's properties at the atomic level.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry for studying molecules like this compound. DFT methods, such as B3LYP, are often used to optimize the geometries of reactants, products, and transition states. acs.org These calculations are frequently paired with basis sets like 6-31+G(d,p) to provide a good balance of accuracy and computational cost. acs.org For higher accuracy in energy calculations, methods like UCCSD(T)-F12a/aug-cc-pVDZ are employed. acs.org

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), have also been utilized to investigate the conformational behavior of similar cyclic ketones. researchgate.net These methods, combined with extensive basis sets like 6–311++G (d,p) and aug-cc-pVTZ, help in identifying the most stable conformers. researchgate.net For instance, studies on related molecules have shown that the twist (C2) conformer is often the most stable. researchgate.net While DFT is a powerful tool for ground state properties, ab initio methods like N-electron valence state perturbation theory (NEVPT2) can provide more accurate energetics for systems with complex electronic states. mdpi.com

Table 1: Comparison of Computational Methods for Cyclopentanone (B42830) Derivatives

| Method | Basis Set | Application | Reference |

| B3LYP | 6-31+G(d,p) | Geometry Optimization | acs.org |

| UCCSD(T)-F12a/aug-cc-pVDZ | - | Single-Point Energy Calculations | acs.org |

| MP2 | 6–311++G (d,p) | Conformational Analysis | researchgate.net |

| CBS-QB3 | - | Low-temperature oxidation pathways | acs.org |

Mapping Potential Energy Surfaces for Reaction Pathways

Computational chemistry plays a crucial role in mapping the potential energy surfaces (PES) for various reaction pathways involving cyclopentanone and its isotopologues. These maps provide detailed insights into the energy changes that occur during a chemical reaction, including the identification of transition states and reaction intermediates.

For example, the PES for the reactions of cyclopentanone radicals with molecular oxygen have been calculated at a high level of theory. acs.org These calculations help in understanding the mechanisms of low-temperature oxidation. acs.org The process involves the addition of O2 to α and β radicals, leading to the formation of alkylperoxy radicals. acs.org Furthermore, the unimolecular decomposition pathways of cyclopentanone have been explored, identifying various transition states and the corresponding energy barriers for ring-opening reactions. acs.org The study of dissociative electron attachment in cyclopentanone has also benefited from the analysis of potential energy surfaces, revealing how the molecule fragments at different energy levels. aip.org

Spectroscopic Parameter Prediction and Simulation

Theoretical calculations are instrumental in predicting and simulating spectroscopic parameters, which aids in the interpretation of experimental spectra for this compound.

Theoretical Vibrational Frequencies and Intensities for Deuterated Cyclopentanone

The vibrational spectra of cyclopentanone and its deuterated analogues, including α,α,α',α'-d4-cyclopentanone, have been extensively studied through normal coordinate analysis. cdnsciencepub.comresearchgate.net These analyses are typically based on a twisted C2 conformation of the molecule. cdnsciencepub.comresearchgate.net A selective valence force field is used to compute the normal vibrations. cdnsciencepub.comresearchgate.net For instance, a study utilized 16 diagonal and 16 off-diagonal force constants, refined using 144 frequencies from four different isotopic species of cyclopentanone, to achieve a satisfactory force field. cdnsciencepub.com The initial values for these force constants were often transferred from calculations on similar molecules like cyclohexanone (B45756). cdnsciencepub.com

The calculated potential energy distribution (PED) coefficients are used to categorize the vibrational modes into group frequencies, zone frequencies, and delocalized frequencies, aiding in the detailed assignment of the observed infrared and Raman bands. cdnsciencepub.comresearchgate.net

Table 2: Calculated vs. Observed Infrared Frequencies for the C=O Stretch in Cyclopentanone Isotopologues

| Structure | Phase | Calculated (cm⁻¹) | Observed (cm⁻¹) | Reference |

| Cyclopentanone | Liquid | 1745 | 1748 | cdnsciencepub.com |

| Cyclopentanone | Vapor | 1771 | 1771 | cdnsciencepub.com |

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts is a powerful tool for structure elucidation. chemaxon.com For molecules like this compound, theoretical predictions can help in assigning the signals in ¹H and ¹³C NMR spectra. Various computational approaches are available, from simple rule-based algorithms and fragment-based predictions to more sophisticated quantum chemical calculations. chemaxon.com

Modern approaches often employ machine learning models, such as message passing neural networks (MPNNs), trained on large datasets of experimental NMR data to improve prediction accuracy. mestrelab.com For more complex molecules or when higher precision is needed, quantum chemical calculations are applied. chemaxon.com These methods can also predict coupling constants, providing further structural information. nmrdb.org

Theoretical Modeling of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Theoretical modeling of KIEs provides deep insights into reaction mechanisms and the nature of transition states. wikipedia.org

The theoretical treatment of KIEs is heavily based on transition state theory, which considers the potential energy surface of a reaction. wikipedia.org The KIE primarily arises from changes in the vibrational ground state energies upon isotopic substitution. wikipedia.org Quantum mechanical treatments are necessary to accurately account for these effects. wikipedia.org For reactions involving the transfer of a light particle like hydrogen, quantum tunneling can also contribute significantly to the observed KIE and needs to be considered separately. wikipedia.org

For cyclopentanone, theoretical models can be used to predict the primary and secondary KIEs for various reactions, such as H-abstraction. acs.org These predictions can then be compared with experimental data to support or refute proposed reaction mechanisms. For example, in the oxidation of cyclopentanone, H-atom abstraction is a key step, and theoretical modeling of the KIE for this process can clarify the relative reactivity of the α and β positions. acs.org

Transition State Theory Calculations for KIEs

Transition state theory (TST) forms the bedrock for calculating kinetic isotope effects. acs.org The core principle of TST is that the rate of a reaction is governed by the rate at which reactant molecules pass through a high-energy transition state structure on their way to becoming products. The KIE is then determined by the differences in the vibrational frequencies between the normal (all-hydrogen) and the isotopically labeled reactant and, crucially, at the transition state. numberanalytics.com

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, leads to a lower zero-point vibrational energy (ZPVE) for the C-D bond compared to the C-H bond. In the reactant molecule, this difference is significant. At the transition state of a reaction involving the cleavage of this bond, the bond is elongated and weakened, and the corresponding vibrational mode often becomes the reaction coordinate (represented as an imaginary frequency), effectively disappearing. The difference in ZPVE between the C-H and C-D bonds is therefore smaller at the transition state than in the ground state. This difference in the change in ZPVE upon reaching the transition state is a primary determinant of the KIE.

Computational methods, such as Density Functional Theory (DFT), are widely employed to model these phenomena. nih.gov By calculating the optimized geometries and vibrational frequencies for both the reactant (e.g., Cyclopentanone and this compound) and the corresponding transition state for a specific reaction, such as hydrogen abstraction, the KIE can be predicted. acs.org

For a reaction involving hydrogen abstraction from the α-position of cyclopentanone by a radical (X•), the theoretical KIE can be calculated. The table below illustrates the kind of data generated from such a DFT study, using a hypothetical hydrogen abstraction reaction as an example.

| Species | Vibrational Mode | Frequency (C-H) | Frequency (C-D) | ZPE (C-H) (kcal/mol) | ZPE (C-D) (kcal/mol) |

|---|---|---|---|---|---|

| Ground State (Cyclopentanone) | α-C-H/D Stretch | 2950 | 2130 | 4.22 | 3.05 |

| Transition State | Reaction Coordinate | 1500i | 1050i | - | - |

This table is illustrative and based on typical values from DFT calculations for C-H/D bonds.

The calculated KIE (kH/kD) from such data would be greater than 1, indicating a "normal" primary kinetic isotope effect, which is expected when the bond to the isotope is broken in the rate-determining step. numberanalytics.com In contrast, a study on the iridium-catalyzed α-alkylation of 2,2,5,5-D4-cyclopentanone observed a small intermolecular KIE of 1.7, suggesting that the C-H bond cleavage is not the rate-determining step in that particular catalytic cycle. mdpi.com

Incorporating Quantum Mechanical Tunneling Effects in KIE Predictions

While TST provides a solid foundation, it is a semi-classical theory that assumes particles must have sufficient energy to pass over the activation barrier. However, for light particles like hydrogen and its isotopes, a quantum mechanical phenomenon known as tunneling can be significant. researchgate.net Tunneling allows particles to penetrate through the energy barrier, even if they lack the classical energy to surmount it. nih.govresearchgate.net This effect is more pronounced for hydrogen than for deuterium due to its lower mass.

Neglecting tunneling can lead to an underestimation of the reaction rate and an inaccurate prediction of the KIE, especially at lower temperatures where tunneling becomes more dominant. acs.org Various corrections can be applied to TST calculations to account for tunneling. The most common are the Wigner and Eckart corrections. numberanalytics.comnih.gov The Eckart correction, for instance, models the reaction barrier with a more realistic, asymmetric potential energy function and can provide a more accurate tunneling factor. acs.orgnih.gov

Theoretical studies on reactions like the oxidation of cyclopentanone explicitly incorporate these tunneling corrections to achieve better agreement with experimental data, particularly at low temperatures. acs.org The inclusion of tunneling typically increases the predicted value of the KIE because the probability of tunneling is substantially higher for the lighter hydrogen isotope.

The table below provides a representative example of how tunneling corrections can modify the calculated KIE for a hypothetical reaction.

| Temperature (K) | Calculated KIE (TST only) | Tunneling Correction Factor (κH/κD) | Corrected KIE (TST with Tunneling) |

|---|---|---|---|

| 300 | 6.8 | 1.5 | 10.2 |

| 400 | 5.2 | 1.2 | 6.24 |

| 500 | 4.1 | 1.1 | 4.51 |

This table is illustrative, demonstrating the general trend of tunneling contributions to the KIE. The values are representative for a hydrogen transfer reaction.

As the data illustrates, the contribution from tunneling is highly temperature-dependent, decreasing as the temperature rises and more molecules have sufficient thermal energy to overcome the barrier classically. The accurate prediction of KIEs, therefore, necessitates the use of quantum mechanical models that account for these non-classical effects, providing a deeper understanding of the reaction dynamics. acs.org

Conclusion and Future Research Directions

Summary of Key Contributions of Cyclopentanone-2,2,5,5-d4 Research to Chemical Science

The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), at the alpha-positions to the carbonyl group in cyclopentanone (B42830) has provided chemists with a versatile molecule for in-depth scientific investigation. The research contributions of this compound are significant and span multiple areas of chemical science.

One of the most valuable applications of this compound is in the elucidation of reaction mechanisms. smolecule.com For instance, photolysis studies of this compound were crucial in confirming the formation of an excited cyclobutane (B1203170) intermediate. cdnsciencepub.comresearchgate.net The analysis of the resulting deuterated ethylene (B1197577) products at varying pressures and wavelengths provided definitive evidence for the proposed photochemical pathways. cdnsciencepub.comcdnsciencepub.com

Furthermore, this compound is instrumental in studying the kinetic isotope effect (KIE). smolecule.com By comparing the reaction rates of the deuterated compound with its non-deuterated counterpart, researchers can gain profound insights into the rate-determining steps of a reaction and the nature of the transition states involved. smolecule.com This has been particularly useful in understanding stereoselective catalytic processes. acs.org

In the field of analytical chemistry, this compound is widely employed as an internal standard for mass spectrometry (MS). smolecule.com Its distinct mass, four units higher than the unlabeled analog, allows for precise and accurate quantification of cyclopentanone or related analytes in complex matrices, a technique essential in pharmacological and environmental research. smolecule.comgoogle.com

Spectroscopic analysis has also been greatly advanced by the use of this deuterated ketone. In nuclear magnetic resonance (NMR) spectroscopy, the deuterium substitution simplifies the proton NMR spectrum, aiding in the structural elucidation of complex molecules. smolecule.comrsc.org Similarly, in vibrational spectroscopy (Infrared and Raman), the isotopic substitution leads to shifts in vibrational frequencies. cdnsciencepub.comresearchgate.net Detailed normal coordinate analyses of this compound and its isotopomers have provided a fundamental understanding of the molecular vibrations of five-membered ring systems. cdnsciencepub.comresearchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2,2,5,5-tetradeuteriocyclopentan-1-one |

| CAS Number | 3997-89-5 |

| Molecular Formula | C₅D₄H₄O |

| Molecular Weight | 88.14 g/mol |

| Density | 0.996 g/mL at 25 °C |

| Boiling Point | 130-131 °C |

| Melting Point | -51 °C |

| Refractive Index | n20/D 1.437 |

Data sourced from references nih.govsigmaaldrich.comlgcstandards.comsigmaaldrich.com.

Emerging Methodologies and Analytical Techniques Applicable to Deuterated Cyclic Ketones

The synthesis and analysis of deuterated compounds are continually evolving, driven by the demand for greater precision, efficiency, and control. For deuterated cyclic ketones like this compound, several emerging methodologies are noteworthy.

Advanced Synthetic Methods: Traditional methods for deuteration, such as acid- or base-catalyzed hydrogen-deuterium exchange, are being supplemented by more sophisticated techniques. mdpi.com

Organocatalysis: The use of organocatalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), offers a mild and efficient route for the α-deuteration of ketones using D₂O as the deuterium source. researchgate.net This approach is often characterized by high deuterium incorporation under gentle reaction conditions. researchgate.net

Transition Metal Catalysis: Copper-catalyzed deacylative deuteration represents a novel strategy for site-specific and degree-controlled installation of deuterium. nih.gov This method uses a ketone as a traceless activating group, allowing for mono-, di-, and tri-deuteration at specific positions. nih.gov Other metals like palladium and ruthenium are also used to catalyze H/D exchange at various positions. unam.mx

Flow Chemistry: To address issues of scalability and cost, flow synthesis methods using microwave reactors are being developed. tn-sanso.co.jp This technology allows for enhanced reaction efficiency, reduced production time, and lower energy consumption compared to conventional batch processes. tn-sanso.co.jp

Novel Analytical Techniques: Characterization of deuterated compounds is also seeing significant advancements.

NMR Spectroscopy: The use of ionic liquids as catalysts for H/D exchange reactions can be conveniently monitored in real-time using NMR spectroscopy to calculate the degree of deuteration. researchgate.net This provides a practical protocol for studying the kinetics and efficiency of the exchange process. researchgate.net

Mass Spectrometry: While established, the application of mass spectrometry continues to be refined for analyzing deuterated compounds, particularly in quantitative studies for drug development and metabolomics. google.comnih.gov The fragmentation patterns observed in the mass spectra of compounds like this compound provide structural information. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging technique that offers high chemical specificity, allowing for the unambiguous identification of isotopologues and their precise location within a molecule, even in a crude reaction mixture. marquette.edu This is particularly powerful for distinguishing between regioisomers or diastereomers of deuterated compounds. marquette.edu

Table 2: Experimental Mass Spectrometry Data for this compound

| m/z | Relative Intensity |

|---|---|

| 56 | 999 |

| 30 | 658 |

| 88 | 495 |

| 43 | 255 |

Data represents the top 5 peaks from GC-MS (Electron Ionization) analysis. Sourced from reference nih.gov.

Prospective Research Avenues for Deuterated Cyclopentanones in Advanced Chemical Studies

The unique properties of deuterated cyclopentanones, exemplified by this compound, open up numerous avenues for future research and application in advanced chemical studies.

Medicinal Chemistry and Drug Development: A major prospective application lies in the development of "deuterated drugs." The kinetic isotope effect can be harnessed to slow down the metabolic breakdown of a drug, particularly if C-H bond cleavage is the rate-limiting step in its metabolism. nih.gov By replacing specific hydrogen atoms with deuterium, it is possible to reduce the formation of toxic metabolites, decrease clearance rates, and prolong the drug's half-life, potentially leading to improved therapeutic profiles. Deuterated cyclopentanone moieties could be incorporated into novel pharmaceutical candidates to fine-tune their pharmacokinetic properties.

Materials Science: There is growing interest in deuterated organic materials. nih.gov The substitution of hydrogen with deuterium can alter intermolecular interactions and vibrational modes, which may lead to enhanced properties in organic electronics, such as improved stability and efficiency in Organic Light Emitting Diodes (OLEDs). tn-sanso.co.jp Deuterated cyclopentanone derivatives could be explored as building blocks for new functional materials.

Advanced Mechanistic and Synthetic Studies: The development of more complex and selective catalytic systems will continue to be a major research direction. Future studies could focus on:

Asymmetric Deuteration: Designing catalysts for the enantioselective or diastereoselective incorporation of deuterium into cyclic ketones, creating chiral deuterated building blocks for synthesis.

Tandem Reactions: Exploring tandem processes, such as reductive amination-deuteration sequences, to efficiently construct complex, highly functionalized deuterated molecules from simple precursors. researchgate.net

Computational Chemistry: Combining experimental work with high-level computational studies to better predict and understand kinetic isotope effects and reaction pathways involving deuterated cyclic ketones, guiding the design of new experiments and catalysts. researchgate.net

The continued exploration of this compound and related deuterated cyclic ketones, facilitated by emerging synthetic and analytical methods, promises to yield further fundamental insights and practical applications across the chemical sciences.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyclopentanone |

| Cyclobutane |

| Ethylene |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Cyclopentanone-2,2,5,5-d4 in deuterated form?

Methodological Answer:

- Synthesis : Cyclopentanone-d4 can be prepared via deuteration of cyclopentanone using deuterated reagents (e.g., D2O or deuterated acids) under controlled conditions. For example, cross-aldol condensation with deuterated benzaldehyde derivatives is a viable route .

- Characterization :

- NMR Spectroscopy : Confirm deuterium incorporation at positions 2,2,5,5 by analyzing the absence of proton signals in -NMR and distinct splitting patterns in -NMR.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should show a molecular ion peak at m/z = 88.11 + 4 (for four deuterium atoms), with isotopic purity >98% .

- Purity Assessment : Gas chromatography (GC) or HPLC coupled with refractive index detection ensures minimal contamination from non-deuterated species.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight, chemically resistant containers (e.g., glass or PTFE) at 2–8°C to minimize volatilization and isotopic exchange .

- PPE : Use flame-resistant, anti-static lab coats, nitrile gloves (tested against EN374 standards), and full-face respirators with ABEK filters if vapor concentrations exceed 10 ppm .

- Ventilation : Conduct experiments in fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure. Ground all equipment to avoid static discharge, as cyclopentanone is flammable (flashpoint: 26°C) .

Advanced: How does deuteration at the 2,2,5,5 positions affect reaction kinetics in OH radical interactions?

Methodological Answer:

- Kinetic Isotope Effect (KIE) : Deuteration reduces the rate constant () for OH radical reactions due to increased bond strength (C–D vs. C–H). For example, in LIF decay experiments, is ~30% lower than at 300 K and 4 Torr .

- Experimental Design :

- Use laser-induced fluorescence (LIF) to track OH radical decay in real time.

- Fit decay profiles to exponential functions (e.g., ) to extract second-order rate constants.

- Compare Arrhenius parameters (activation energy , pre-exponential factor ) for deuterated vs. non-deuterated species .

Advanced: How can solvent interactions and aggregation behavior of Cyclopentanone-d4 be experimentally quantified?

Methodological Answer:

- Partition Coefficient Analysis :

- Aggregation Studies :

Advanced: What experimental frameworks are used to study Cyclopentanone-d4 in combustion or fuel research?

Methodological Answer:

- Flame Speed and Distillation Analysis :

- In engine studies, blend Cyclopentanone-d4 with gasoline or ethanol and measure laminar flame speeds using constant-volume combustion chambers. Deuteration may reduce flame speeds by 5–10% due to slower radical propagation .

- Perform ASTM D86 distillation tests to compare boiling curves with non-deuterated analogs.

- LSPI (Low-Speed Pre-Ignition) Testing :

- Use optical engines equipped with high-speed cameras to detect pre-ignition events. Cyclopentanone-d4’s higher autoignition resistance could mitigate LSPI in turbocharged engines .

Advanced: How should researchers analyze time-resolved decay profiles in photochemical studies of Cyclopentanone-d4?

Methodological Answer:

- Data Fitting :

- For (n,3s) state decay (e.g., in TR-PES experiments), use biexponential models:

, where (short component) and (long component) reflect vibronic relaxation pathways. For cyclopentanone-d4, expect ≈ 3.62 ps and ≈ 58.1 ps, differing from non-deuterated cyclopentanone due to reduced vibrational coupling . - Validate models via residual analysis and χ² minimization.

- For (n,3s) state decay (e.g., in TR-PES experiments), use biexponential models:

- Cross-Validation : Compare experimental lifetimes with computational results (e.g., DFT or TD-DFT simulations of excited-state dynamics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.